REACTION_SMILES
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[Br:30][N:31]1[C:32](=[O:33])[CH2:34][CH2:35][C:36]1=[O:37].[C:1]([O:2][O:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50].[Cl:19][c:20]1[c:21]([C:22](=[O:23])[OH:24])[cH:25][cH:26][cH:27][c:28]1[CH3:29].[Cl:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[Cl:19][c:20]1[c:21]([C:22](=[O:23])[OH:24])[cH:25][cH:26][cH:27][c:28]1[CH2:29][Br:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(=O)O)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cccc(CBr)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |